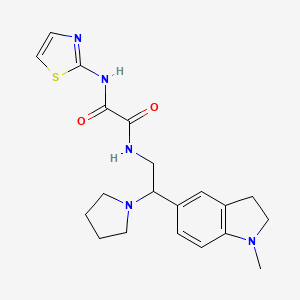

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Beschreibung

N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is an oxalamide derivative characterized by a complex N1-substituent combining 1-methylindolin-5-yl and pyrrolidin-1-yl moieties and an N2-thiazol-2-yl group.

Oxalamides are known for their metabolic stability and receptor-targeting capabilities.

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-24-10-6-15-12-14(4-5-16(15)24)17(25-8-2-3-9-25)13-22-18(26)19(27)23-20-21-7-11-28-20/h4-5,7,11-12,17H,2-3,6,8-10,13H2,1H3,(H,22,26)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUWIXUFJNUXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. The compound features an oxalamide functional group, which is often associated with biological activity, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is , with a molecular weight of approximately 399.5 g/mol. The structural components include:

- Indoline moiety : Known for its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs).

- Pyrrolidine group : Often contributes to the compound's ability to modulate neurotransmitter systems.

- Thiazole ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.

Pharmacological Properties

Research indicates that compounds similar to N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide may exhibit several pharmacological activities:

- Kinase Inhibition : The oxalamide group is frequently found in kinase inhibitors, suggesting that this compound may inhibit various kinases involved in cellular signaling pathways. This could have implications for cancer treatment and other diseases characterized by dysregulated kinase activity.

- G Protein-Coupled Receptor Modulation : The indole structure may allow for interactions with GPCRs, which play crucial roles in numerous physiological processes including mood regulation, pain perception, and immune responses.

- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antimicrobial properties, indicating potential utility in treating infections .

- Neuroprotective Effects : Given the presence of the pyrrolidine moiety, there may be neuroprotective effects, particularly in conditions like neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.

The mechanisms through which N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide exerts its effects may involve:

- Inhibition of Specific Kinases : By blocking kinase activity, the compound may disrupt signaling pathways that promote tumor growth or inflammation.

- Receptor Binding Affinity : Its ability to bind to GPCRs can lead to altered signaling cascades that affect cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related oxalamides:

Key Observations:

- N1 Substituents: The target compound’s N1 group combines indoline and pyrrolidine rings, which may enhance lipophilicity and alter receptor interaction compared to simpler benzyl or phenyl groups in analogs.

- N2 Substituents: The thiazole ring (vs.

- Activity: While S336 targets umami receptors, the target compound’s biological activity remains unconfirmed but may align with flavor enhancement or pharmaceutical applications.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, primarily via oxidation and glucuronidation . The target compound’s indoline and thiazole groups may introduce alternative oxidative pathways, though amide hydrolysis is unlikely .

- Toxicity: The NOEL (No Observed Adverse Effect Level) for S336 is 100 mg/kg/day, indicating low toxicity at flavor-use levels . Similar safety may be inferred for the target compound, but its unique substituents necessitate dedicated studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.